4-{[(3E)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzonitrile
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Overview
Description
4-{[(3E)-4-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}BENZONITRILE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals.
Preparation Methods
The synthesis of 4-{[(3E)-4-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}BENZONITRILE typically involves multiple steps, starting with the preparation of the indole core. One common method involves the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide to yield 7-bromo-4-(methoxymethyl)-2-methylindole . This intermediate is then subjected to further reactions to introduce the benzonitrile group and other functional groups under controlled conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole core can be oxidized under specific conditions to yield corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the indole core.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the bromine and nitrile positions.
Common reagents used in these reactions include sodium methoxide, tributyltin hydride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-{[(3E)-4-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}BENZONITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-{[(3E)-4-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}BENZONITRILE involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The presence of the bromine and nitrile groups can enhance its binding affinity and specificity towards certain biological targets . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as 7-bromo-4-(hydroxymethyl)-2-methylindole and 4-(methoxymethyl)-2-methylindole . Compared to these compounds, 4-{[(3E)-4-BROMO-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]AMINO}BENZONITRILE is unique due to the presence of both the bromine and nitrile groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H10BrN3O |
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Molecular Weight |
340.17 g/mol |
IUPAC Name |
4-[(4-bromo-5-methyl-2-oxo-1H-indol-3-ylidene)amino]benzonitrile |
InChI |
InChI=1S/C16H10BrN3O/c1-9-2-7-12-13(14(9)17)15(16(21)20-12)19-11-5-3-10(8-18)4-6-11/h2-7H,1H3,(H,19,20,21) |
InChI Key |
NHGBYZFFGZKPEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)C2=NC3=CC=C(C=C3)C#N)Br |
Origin of Product |
United States |
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